methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of furan, pyrazole, and thiophene rings
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the process leads to the formation of new carbon–carbon bonds . This can significantly affect the structure and function of organic molecules, potentially leading to changes in biochemical pathways.
Pharmacokinetics
The compound’s physical and chemical properties, such as its density and melting point, are available . These properties can influence the compound’s pharmacokinetics and bioavailability.
Result of Action
The compound’s involvement in sm cross-coupling reactions suggests that it can facilitate the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic molecules with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the furan and pyrazole intermediates, which are then linked through a series of condensation and substitution reactions. The thiophene ring is introduced in the final steps through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfamoylthiophene-2-carboxylate
- Methyl 3-(furan-2-yl)thiophene-2-carboxylate
- Methyl 3-(pyrazol-1-yl)thiophene-2-carboxylate
Uniqueness
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its furan, pyrazole, and thiophene rings, which confer distinct chemical and biological properties
Biological Activity
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a combination of furan , pyrazole , and thiophene rings, which are known to confer distinct biological properties. The IUPAC name is methyl 3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate, with the molecular formula C15H15N3O5S2 .
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and pyrazole intermediates. These intermediates are linked through condensation and substitution reactions, culminating in the introduction of the thiophene ring via cyclization . The synthetic routes are crucial for optimizing yield and purity, often employing techniques such as chromatography for purification.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyrazole moieties have shown effectiveness against various bacterial strains . The minimal inhibitory concentration (MIC) for some related compounds has been reported as low as 50 µg/mL, indicating strong antibacterial potential .
Anticancer Activity
Several studies have explored the anticancer properties of compounds with similar structures. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
The biological activity of this compound is believed to involve multiple mechanisms. These include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Study on Antimicrobial Efficacy
A study published in 2022 evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among them, compounds with furan and thiophene rings displayed significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance biological activity .
Anticancer Research
Another investigation focused on the anticancer effects of thiophene-based compounds. It was found that specific substitutions on the thiophene ring led to increased potency against cancer cell lines. The research highlighted the importance of structural diversity in developing effective anticancer agents .
Comparative Analysis
Compound Name | Structure | Biological Activity | MIC/IC50 Values |
---|---|---|---|
Methyl 3-sulfamoylthiophene-2-carboxylate | Structure | Antimicrobial, Anticancer | MIC: 50 µg/mL |
Methyl 3-(furan-2-yl)thiophene-2-carboxylate | Structure | Antimicrobial | IC50: Low µM |
Methyl 3-(pyrazol-1-yl)thiophene-2-carboxylate | Structure | Anticancer | IC50: Low µM |
Properties
IUPAC Name |
methyl 3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(3-7-24-14)25(20,21)17-4-5-18-9-12(8-16-18)11-2-6-23-10-11/h2-3,6-10,17H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBKNQBDHFDBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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